molecular formula C9H15N3S B585142 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine CAS No. 104617-80-3

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine

Cat. No.: B585142
CAS No.: 104617-80-3
M. Wt: 197.3
InChI Key: BLIUXMFIRQMNEK-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine typically involves the reaction of 2-thiophene ethylamine with formaldehyde under controlled conditions. The reaction mixture is heated to a temperature range of 50-55°C and maintained for 20-30 hours. After the reaction, the mixture is extracted using dichloroethane, and the organic layer is washed with a saturated salt solution. The organic layer is then subjected to pressure reduction and drying by distillation to obtain the imine intermediate. This intermediate is further reacted with ethanol hydrogen chloride and water at 65-75°C, followed by the addition of activated carbon and filtration. The filtrate is cooled to 0-5°C, and the final product is obtained by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Similar structure but different substitution pattern.

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Contains a benzene ring fused to the thiophene ring instead of a pyridine ring.

    Thieno[3,2-d]pyrimidines: Contains a pyrimidine ring fused to the thiophene ring.

Uniqueness

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound belongs to the thienopyridine family, which has been extensively studied for its pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3SC_9H_{15}N_3S with a molecular weight of approximately 185.30 g/mol. The compound features a thieno-pyridine core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H15N3S
Molecular Weight185.30 g/mol
CAS Number104617-80-3
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an enzyme inhibitor by binding to active sites or as a receptor modulator by altering signaling pathways. These interactions can lead to various effects such as:

  • Inhibition of cell proliferation
  • Modulation of signal transduction pathways
  • Potential anticancer and antimicrobial effects

Biological Activities

Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno pyridine exhibit a range of biological activities. Key findings include:

  • Anticancer Activity : Several studies have reported that compounds within this class can inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : These compounds have demonstrated efficacy against a range of bacterial and fungal strains.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.

Case Studies

  • A study published in Mini-Reviews in Medicinal Chemistry highlighted various substituted 4,5,6,7-tetrahydrothieno pyridine analogs that exhibited significant anticancer activity across different cancer cell lines .
  • Another research article explored the antimicrobial properties of these compounds against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundBiological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineModerate anticancer properties
Thieno[3,2-d]pyrimidinesAntiviral and antibacterial activities
4-Methylthiazolium derivativesNeuroprotective and anti-inflammatory

Properties

IUPAC Name

5-ethyl-6,7-dihydro-4H-thieno[3,4-c]pyridine-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-12-4-3-6-7(5-12)9(11)13-8(6)10/h2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIUXMFIRQMNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(SC(=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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